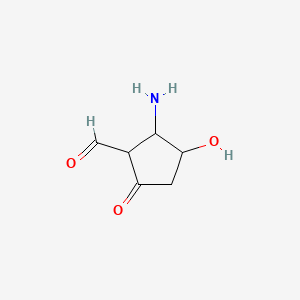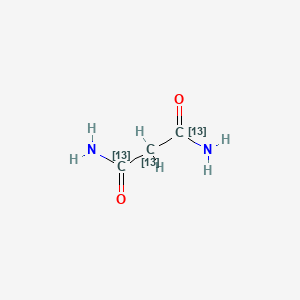![molecular formula C9H14O2 B13829567 6,11-Dioxa-spiro[4.6]undec-8-ene CAS No. 4745-28-2](/img/structure/B13829567.png)
6,11-Dioxa-spiro[4.6]undec-8-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,11-Dioxa-spiro[4.6]undec-8-ene is a chemical compound with the molecular formula C9H14O2. It is characterized by a spirocyclic structure, which consists of two oxygen atoms and a double bond within a bicyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dioxa-spiro[4.6]undec-8-ene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of diols and ketones in the presence of acid catalysts to facilitate the formation of the spirocyclic structure. The reaction conditions often include controlled temperatures and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is scaled up to accommodate higher volumes, with careful monitoring of reaction parameters to ensure consistency and quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6,11-Dioxa-spiro[4.6]undec-8-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds. Substitution reactions result in derivatives with new functional groups .
Scientific Research Applications
6,11-Dioxa-spiro[4.6]undec-8-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactive properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 6,11-Dioxa-spiro[4.6]undec-8-ene involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological activities. Research is focused on identifying these targets and understanding the pathways involved in its effects .
Comparison with Similar Compounds
Similar Compounds
- 6,11-Dioxa-spiro[4.5]dec-7-ene
- 6,11-Dioxa-spiro[5.6]dodec-9-ene
- 6,11-Dioxa-spiro[4.6]undecane
Comparison
Compared to similar compounds, 6,11-Dioxa-spiro[4.6]undec-8-ene stands out due to its specific spirocyclic structure and the presence of a double bond. This unique configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
4745-28-2 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
6,11-dioxaspiro[4.6]undec-8-ene |
InChI |
InChI=1S/C9H14O2/c1-2-6-9(5-1)10-7-3-4-8-11-9/h3-4H,1-2,5-8H2 |
InChI Key |
OZDAUCGZHFVHRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)OCC=CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



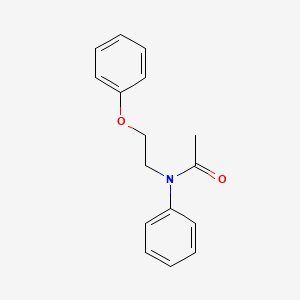

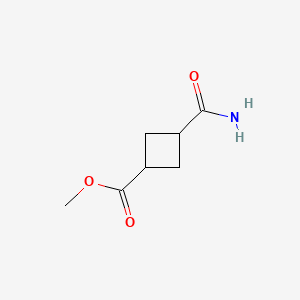
![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,ethyl ester](/img/structure/B13829520.png)
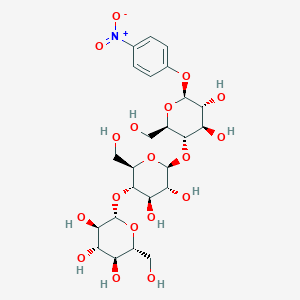
![1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone](/img/structure/B13829534.png)
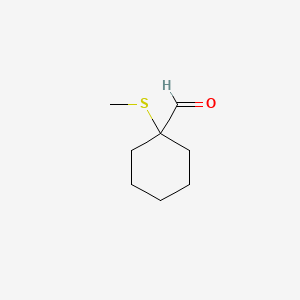
![2,4-Bis[8-hydroxy-1,1,7,7-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-yl]squaraine](/img/structure/B13829547.png)
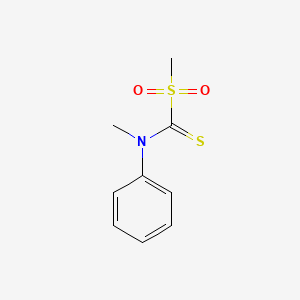
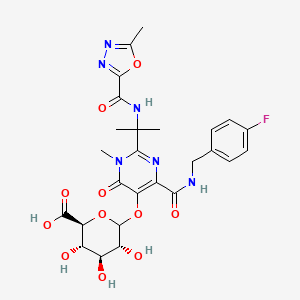
![1-[3-(Ethoxymethylidene)cyclobutyl]ethanone](/img/structure/B13829560.png)
